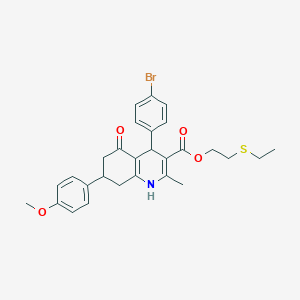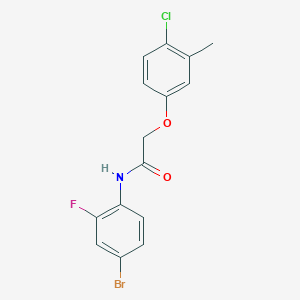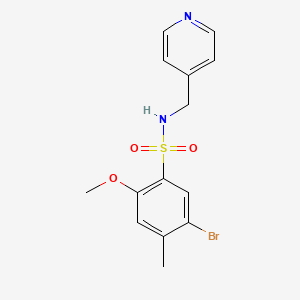
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as AFMK, is a synthetic compound that has been studied for its potential therapeutic applications. AFMK was first synthesized in 1993 by Dr. Russel J. Reiter and his colleagues at the University of Texas Health Science Center. Since then, AFMK has been the subject of numerous scientific studies, and its potential benefits have been explored in various fields of research.
Wirkmechanismus
The exact mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to act primarily as an antioxidant. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its therapeutic effects. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress, inhibit inflammation, induce apoptosis in cancer cells, and reduce myocardial injury caused by ischemia-reperfusion. In vivo studies have also shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress and inflammation, and it has been shown to have a protective effect against various diseases, including neurodegenerative diseases and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is also relatively stable and can be stored for long periods of time. However, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may have limited solubility in certain solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One potential direction is the exploration of its potential therapeutic applications in other fields of research, such as dermatology and ophthalmology. Additionally, further studies are needed to fully understand the mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and its effects on various signaling pathways. Finally, the development of novel synthetic methods for 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may also be an area of future research.
Synthesemethoden
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-fluoroacetophenone with ethyl acetoacetate to form a 2-fluoro-1,3-diketone intermediate. This intermediate is then reacted with methylamine and formaldehyde to form the final product, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. The synthesis method of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and cardiology. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to possess antioxidant and anti-inflammatory properties, and it has been suggested that it may have a protective effect against oxidative stress-related diseases. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has also been studied for its potential anticancer effects, and it has been shown to induce apoptosis in cancer cells. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential cardioprotective effects, and it has been shown to reduce myocardial injury caused by ischemia-reperfusion.
Eigenschaften
IUPAC Name |
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-5-3-4-6-10(9)14/h3-6,12H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMAGSYECUNCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-4-(2-fluorophenyl)-3,4-di-hydropyrimidin-2(1h)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)
![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)
![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)

![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)

![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)
![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)